Cas no 871245-92-0 (PYRIDINE, 4-FLUORO-2-(4-FLUOROPHENYL)-)

PYRIDINE, 4-FLUORO-2-(4-FLUOROPHENYL)- Chemical and Physical Properties
Names and Identifiers
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- PYRIDINE, 4-FLUORO-2-(4-FLUOROPHENYL)-
- 4-Fluoro-2-(4-fluorophenyl)pyridine
- 871245-92-0
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- Inchi: InChI=1S/C11H7F2N/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H
- InChI Key: ANQRMRPPTOTTMQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 191.05465555Da
- Monoisotopic Mass: 191.05465555Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.9Ų
PYRIDINE, 4-FLUORO-2-(4-FLUOROPHENYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023025576-1g |
4-Fluoro-2-(4-fluorophenyl)pyridine |
871245-92-0 | 97% | 1g |
$1663.20 | 2023-08-31 | |
Alichem | A023025576-250mg |
4-Fluoro-2-(4-fluorophenyl)pyridine |
871245-92-0 | 97% | 250mg |
$673.20 | 2023-08-31 | |
A2B Chem LLC | BA25935-1g |
Pyridine, 4-fluoro-2-(4-fluorophenyl)- |
871245-92-0 | > 95% | 1g |
$1090.00 | 2024-04-19 | |
A2B Chem LLC | BA25935-250mg |
Pyridine, 4-fluoro-2-(4-fluorophenyl)- |
871245-92-0 | > 95% | 250mg |
$424.00 | 2024-04-19 | |
Alichem | A023025576-500mg |
4-Fluoro-2-(4-fluorophenyl)pyridine |
871245-92-0 | 97% | 500mg |
$999.60 | 2023-08-31 | |
A2B Chem LLC | BA25935-100mg |
Pyridine, 4-fluoro-2-(4-fluorophenyl)- |
871245-92-0 | > 95% | 100mg |
$257.00 | 2024-04-19 | |
A2B Chem LLC | BA25935-5g |
Pyridine, 4-fluoro-2-(4-fluorophenyl)- |
871245-92-0 | > 95% | 5g |
$3090.00 | 2024-04-19 |
PYRIDINE, 4-FLUORO-2-(4-FLUOROPHENYL)- Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on PYRIDINE, 4-FLUORO-2-(4-FLUOROPHENYL)-
4-Fluoro-2-(4-Fluorophenyl)pyridine (CAS No. 871245-92-0): A Comprehensive Overview
4-Fluoro-2-(4-fluorophenyl)pyridine (CAS No. 871245-92-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(4-fluorophenyl)-4-fluoropyridine, is characterized by its unique structural features, which include a pyridine ring substituted with fluorine atoms at the 2 and 4 positions, as well as a 4-fluorophenyl group. These structural elements contribute to its diverse chemical and biological properties, making it a valuable building block in the synthesis of various bioactive molecules.
The fluorination of aromatic rings is a common strategy in drug design due to its ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. In the case of 4-Fluoro-2-(4-fluorophenyl)pyridine, the presence of fluorine atoms enhances its lipophilicity and improves its ability to cross biological membranes, which is crucial for achieving therapeutic efficacy. Additionally, the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Recent studies have highlighted the potential of 4-Fluoro-2-(4-fluorophenyl)pyridine as a key intermediate in the development of novel pharmaceuticals. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. The researchers found that these derivatives could selectively inhibit specific kinases involved in cancer progression, thereby providing a promising lead for further drug development.
Another area where 4-Fluoro-2-(4-fluorophenyl)pyridine has shown promise is in the treatment of neurodegenerative diseases. A research team from the University of California reported that certain derivatives of this compound possess neuroprotective properties and can effectively mitigate oxidative stress and inflammation in neuronal cells. These findings suggest that 4-Fluoro-2-(4-fluorophenyl)pyridine could serve as a valuable scaffold for designing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 4-Fluoro-2-(4-fluorophenyl)pyridine has also been extensively studied. Various methods have been developed to synthesize this compound efficiently and on a large scale. One notable approach involves the coupling reaction between 2-chloro-5-fluoropyridine and 4-fluorophenylboronic acid using palladium catalysis. This method provides high yields and excellent regioselectivity, making it suitable for industrial applications.
In addition to its applications in drug discovery, 4-Fluoro-2-(4-fluorophenyl)pyridine has found utility in other areas of chemical research. For example, it has been used as a ligand in transition metal-catalyzed reactions, where its electronic properties can influence the catalytic activity and selectivity of the reaction. This versatility makes it an attractive candidate for developing new catalytic systems with improved performance.
The safety profile of 4-Fluoro-2-(4-fluorophenyl)pyridine is another important consideration for its use in pharmaceutical development. Extensive toxicological studies have shown that this compound exhibits low toxicity and good safety margins when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, 4-Fluoro-2-(4-fluorophenyl)pyridine (CAS No. 871245-92-0) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive building block for developing novel bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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